BenchChemオンラインストアへようこそ!

Lasofoxifene-d4 β-D-Glucuronide

LC-MS/MS bioanalysis isotope dilution stable isotope internal standard

Lasofoxifene-d4 β-D-Glucuronide (C₃₄H₃₅D₄NO₈, MW 593.7 g/mol) is a stable isotope-labeled (deuterated, +4 Da) β-D-glucuronide conjugate of the third-generation selective estrogen receptor modulator (SERM) lasofoxifene. It is synthesized as an internal standard (IS) for the accurate LC-MS/MS quantification of lasofoxifene β-D-glucuronide (M7), the major circulating Phase II metabolite of lasofoxifene in humans, rats, and monkeys ,.

Molecular Formula C₃₄H₃₅D₄NO₈
Molecular Weight 593.7
Cat. No. B1163630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene-d4 β-D-Glucuronide
Synonyms(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC₃₄H₃₅D₄NO₈
Molecular Weight593.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasofoxifene-d4 β-D-Glucuronide: Certified Deuterated Glucuronide Metabolite Standard for LC-MS/MS Quantification


Lasofoxifene-d4 β-D-Glucuronide (C₃₄H₃₅D₄NO₈, MW 593.7 g/mol) is a stable isotope-labeled (deuterated, +4 Da) β-D-glucuronide conjugate of the third-generation selective estrogen receptor modulator (SERM) lasofoxifene [1]. It is synthesized as an internal standard (IS) for the accurate LC-MS/MS quantification of lasofoxifene β-D-glucuronide (M7), the major circulating Phase II metabolite of lasofoxifene in humans, rats, and monkeys [2], [3]. The compound incorporates four deuterium atoms at the pyrrolidinyl-ethoxy side chain, providing a characteristic mass offset that eliminates isotopic overlap with the unlabeled analyte while preserving near-identical chromatographic and ionization behavior [1].

Why Lasofoxifene-d4 β-D-Glucuronide Cannot Be Replaced by Unlabeled Glucuronide or Alternative Deuterated Lasofoxifene Standards


Substituting Lasofoxifene-d4 β-D-Glucuronide with the unlabeled Lasofoxifene β-D-glucuronide reference standard (CAS 1048953-95-2, MW 589.69 g/mol) or with alternative deuterated lasofoxifene species (e.g., Lasofoxifene-d4 parent, Lasofoxifene-d4 Sulfate) introduces quantifiable analytical error in LC-MS/MS workflows. The unlabeled analog cannot serve as an internal standard because it co-elutes with the endogenous metabolite and cannot be discriminated by the mass spectrometer, precluding isotope dilution quantification [1]. Alternative deuterated standards such as Lasofoxifene-d4 (parent drug, MW 417.58 g/mol) or Lasofoxifene-d4 Sulfate (MW 497.64 g/mol) differ in both molecular weight and polarity from the glucuronide conjugate, producing divergent extraction recovery, chromatographic retention, and ionization efficiency that compromise the fundamental principle of stable isotope internal standardization—namely, that the IS must exhibit near-identical physicochemical behavior to the target analyte throughout the entire analytical workflow [2], [3].

Quantitative Differential Evidence: Lasofoxifene-d4 β-D-Glucuronide vs. Closest In-Class Standards


Mass Spectrometric Discrimination: +4 Da Offset vs. Unlabeled Glucuronide Enables Isotope Dilution Quantification

Lasofoxifene-d4 β-D-Glucuronide exhibits a +4.03 Da mass shift relative to the unlabeled Lasofoxifene β-D-glucuronide (MW 589.69 → 593.7 g/mol) due to substitution of four hydrogen atoms with deuterium on the pyrrolidinyl-ethoxy moiety [1]. This mass increment eliminates overlap with the natural abundance M+2 and M+4 isotopologues of the unlabeled analyte (which contribute <1% and <0.01% of the monoisotopic peak, respectively), thereby reducing systematic positive bias in peak area integration by up to 2–5% at low ng/mL concentrations when compared with surrogate internal standards that have a mass difference of ≤2 Da [2]. In contrast, the unlabeled Lasofoxifene β-D-glucuronide reference standard (CAS 1048953-95-2) produces zero mass offset and cannot be used for internal standardization in selected reaction monitoring (SRM) mode [1].

LC-MS/MS bioanalysis isotope dilution stable isotope internal standard

Conjugate-Specific Quantification: Glucuronide Internal Standard Avoids Hydrolysis Bias vs. Sulfate-d4 IS

In humans, lasofoxifene elimination proceeds via three parallel pathways: direct glucuronidation (~25% of metabolism), sulfation (~25%), and Phase I oxidation (~50%) [1]. Lasofoxifene-d4 β-D-Glucuronide specifically targets the glucuronide conjugate fraction, enabling direct quantification of M7 without enzymatic hydrolysis (β-glucuronidase treatment), which introduces variability of ±15–30% in recovery depending on enzyme source, incubation pH, and matrix effects [2]. By comparison, Lasofoxifene-d4 Sulfate (MW 497.64 g/mol) is structurally mismatched for glucuronide quantification: it exhibits different extraction efficiency from plasma (mean recovery ~65% for glucuronide vs. ~80% for sulfate conjugates on mixed-mode SPE), and different ionization efficiency in negative ion mode due to the distinct pKa of the glucuronic acid moiety (pKa ~3.2) vs. the sulfate group (pKa ~ -2) .

Phase II metabolism glucuronide conjugate direct metabolite quantification

Isotopic Purity Specification: ≥98% Deuterium Incorporation vs. Research-Grade Alternatives

Commercial suppliers of Lasofoxifene-d4 β-D-Glucuronide specify chemical purity of ≥98% (by HPLC) and isotopic enrichment typically exceeding 98 atom% deuterium at the four labeled positions [1]. This exceeds the minimal isotopic purity threshold of 95% recommended by FDA guidance for bioanalytical method validation, ensuring that less than 2% of unlabeled (d0) or under-labeled (d1–d3) species contribute to the internal standard signal. In contrast, custom-synthesized or non-certified deuterated lasofoxifene analogs may exhibit isotopic purity as low as 90–95%, with d0 carryover contributing 5–10% to the IS channel, which directly translates to proportional negative bias in back-calculated analyte concentrations [2]. Raloxifene-4'-glucuronide-d4, while chemically analogous as a SERM glucuronide, has a different molecular weight (653.73 g/mol) and distinct fragmentation pattern, making it unsuitable as a surrogate internal standard for lasofoxifene glucuronide quantification due to differing matrix effect susceptibility .

isotopic enrichment reference standard certification analytical quality control

Refrigerated Storage Requirement (2–8°C) with Protection from Light and Air vs. Ambient-Stable Alternative Standards

Lasofoxifene-d4 β-D-Glucuronide requires storage at 2–8°C, protected from air and light, with refrigeration or freezing recommended for long-term stability [1]. This storage specification reflects the inherent hydrolytic lability of the β-D-glucuronide linkage, which is susceptible to both enzymatic and non-enzymatic hydrolysis at ambient temperature and neutral-to-alkaline pH . The unlabeled Lasofoxifene β-D-glucuronide reference standard exhibits analogous storage constraints (recommended 2–8°C), confirming that the deuterium labeling does not alter the thermal or chemical stability profile of the glucuronide conjugate [2]. In contrast, the non-conjugated Lasofoxifene-d4 parent standard (MW 417.58 g/mol) is stable at room temperature, and Lasofoxifene-d4 Sulfate (MW 497.64 g/mol) may also tolerate ambient conditions better due to the greater chemical stability of the sulfate ester. This distinction is operationally significant: laboratories procuring the glucuronide IS must maintain cold-chain logistics and refrigerated storage infrastructure, which may not be required for the parent drug or sulfate IS.

reference standard stability storage condition specification long-term reproducibility

Regulatory Documentation Readiness: Full Characterization Package vs. Minimal Data for Non-Certified Alternatives

Commercial suppliers of Lasofoxifene-d4 β-D-Glucuronide provide a comprehensive characterization package including HPLC purity certificate, MS and NMR spectra for structural confirmation, and deuterium incorporation analysis via high-resolution mass spectrometry, satisfying the FDA and ICH guideline requirements for reference standard qualification in regulated bioanalysis [1], [2]. In comparison, non-certified, custom-synthesized, or research-grade deuterated lasofoxifene analogs (including custom synthesis products from academic core facilities) may lack full characterization data, with certificates of analysis limited to HPLC purity alone, omitting isotopic enrichment verification and structural elucidation . This documentation gap has direct regulatory implications: ICH Q7 (GMP for Active Pharmaceutical Ingredients) and 21 CFR Part 211 require that reference standards used in quality control testing be fully characterized and traceable to authenticated sources. Laboratories unable to provide such documentation risk method rejection during regulatory review of ANDA, IND, or NDA submissions.

analytical method validation reference standard certification pharmacopeial compliance

Optimal Procurement and Deployment Scenarios for Lasofoxifene-d4 β-D-Glucuronide


Regulated Bioanalytical Method Validation for Lasofoxifene Pharmacokinetic Studies

Lasofoxifene-d4 β-D-Glucuronide is the optimal internal standard for LC-MS/MS assays quantifying the major circulating Phase II metabolite (M7) in human plasma during clinical pharmacokinetic studies. Its +4 Da mass shift enables unequivocal SRM channel discrimination from the unlabeled analyte, satisfying FDA/EMA internal standard criteria [1]. The conjugate-specific structure eliminates the need for enzymatic hydrolysis with β-glucuronidase, reducing per-sample preparation time by approximately 2–4 hours and avoiding the 15–30% recovery variability associated with indirect quantification (total aglycone approach) [2]. The ≥98% certified isotopic purity ensures that d0 carryover contributes <2% bias to the IS channel, meeting the accuracy requirements of ±15% (±20% at LLOQ) mandated for regulated bioanalysis [3].

Metabolite Profiling and ADME Studies in Preclinical Species

In rat and monkey ADME studies, where lasofoxifene glucuronide (M7) accounts for a major fraction of circulating drug-related moieties and >78% of plasma radioactivity originates from metabolites, Lasofoxifene-d4 β-D-Glucuronide enables direct and specific quantification of the glucuronide conjugate without interference from co-eluting sulfate or oxidative metabolites [1]. Unlike the parent drug IS (Lasofoxifene-d4) or sulfate IS (Lasofoxifene-d4 Sulfate), the glucuronide IS matches the extraction recovery and ionization behavior of the target conjugate, providing a structurally identical isotopologue for each SRM transition [2]. This is particularly important in cross-species comparisons, where Prakash et al. (2008) demonstrated notable species-related quantitative differences in metabolic profiles between rats and monkeys, necessitating accurate, conjugate-specific quantification to avoid mischaracterization of metabolic pathways [1].

Impurity Profiling and Quality Control in Lasofoxifene Drug Substance Manufacturing

Lasofoxifene-d4 β-D-Glucuronide serves as a deuterated impurity reference standard for the identification and quantification of the glucuronide conjugate impurity in lasofoxifene active pharmaceutical ingredient (API) batches, as described in Veeprho's impurity profiling documentation [1]. The compound's polar glucuronide moiety can affect batch purity, stability behavior, and analytical quantitation under ICH Q3A and ICH Q3B thresholds (reporting: 0.05%, identification: 0.10%, qualification: 0.15%) [2]. Unlike the unlabeled glucuronide impurity standard, the deuterated version provides a distinct mass channel for LC-MS/MS detection, enabling simultaneous quantification of the unlabeled impurity (analyte) and the labeled internal standard in a single analytical run without chromatographic co-elution interference [3].

Clinical Drug-Drug Interaction (DDI) Studies Involving UGT-Mediated Clearance Pathways

Lasofoxifene undergoes glucuronidation by hepatic UGT1A1, UGT1A3, UGT1A6, UGT1A9 and intestinal UGT1A8, UGT1A10, making the glucuronide conjugate a critical endpoint in DDI studies with UGT inhibitors (e.g., probenecid, valproic acid) or inducers (e.g., rifampicin) [1]. Lasofoxifene-d4 β-D-Glucuronide as an internal standard allows direct, hydrolysis-free quantification of the glucuronide fraction, enabling precise determination of changes in glucuronidation clearance without the confounding effect of parallel sulfation or oxidative metabolic pathways [2]. This targeted approach provides higher fidelity data for physiologically-based pharmacokinetic (PBPK) model parameterization than indirect methods that measure total aglycone after enzymatic hydrolysis, which cannot distinguish between glucuronide and sulfate conjugate contributions to total clearance [3].

Quote Request

Request a Quote for Lasofoxifene-d4 β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.